4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose
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Overview
Description
4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is a complex oligosaccharide. It is composed of glucose, galactose, and N-acetylgalactosamine units. This compound is significant in glycobiology, where it is studied for its role in various biological processes, including cell-cell recognition and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose typically involves multiple steps. One common method includes the use of glycosyl donors and acceptors. For instance, the synthesis can start with the preparation of 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate, which is then reacted with a suitable glycosyl acceptor under specific conditions . The reaction often requires the presence of a promoter such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as periodate.
Reduction: Sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halide ions can promote glycosidation reactions.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Silver triflate in the presence of glycosyl donors.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose has diverse applications in scientific research:
Chemistry: Used as a model compound in the study of glycosylation reactions.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of glycoproteins and other glycoconjugates
Mechanism of Action
The mechanism of action of 4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves its interaction with specific receptors on cell surfaces. These interactions can trigger signaling pathways that regulate various cellular functions. The compound’s molecular targets include glycan-binding proteins such as lectins .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate: Used in similar glycosylation reactions.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose: Known for its anti-inflammatory properties.
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Utilized in glycobiology research.
Uniqueness
4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is unique due to its specific structure, which allows it to participate in distinct biological processes and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C20H35NO16 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18-,19+,20-/m0/s1 |
InChI Key |
RJTOFDPWCJDYFZ-UIAZBTQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origin of Product |
United States |
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